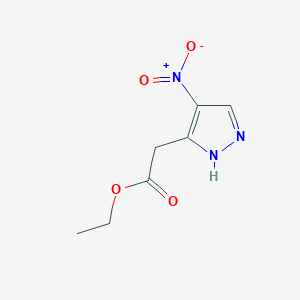

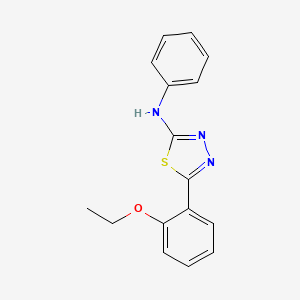

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole class of compounds, which are characterized by a 1,3,4-thiadiazol-2-amine core structure. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The ethoxyphenyl group in the compound indicates the presence of an ethoxy substituent on the phenyl ring, which can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of appropriate precursors such as carbothioamides with various reagents. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been reported to proceed via the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . Although the specific synthesis of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, substituting the appropriate ethoxyphenyl precursor.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound has been characterized using FT-IR, multinuclear NMR spectroscopies, and single crystal X-ray diffraction, revealing its crystalline structure and the presence of discrete cations and anions in the triclinic system . These techniques could similarly be applied to determine the molecular structure of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including interactions with DNA and the formation of metal complexes. For instance, 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines have been shown to interact with DNA, as evidenced by changes in absorption spectra upon titration with CT-DNA . Additionally, metal complexes of a related compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized, indicating the ability of these molecules to coordinate with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound suggests the presence of a N-N bond with partial double bond character in the thiadiazole moiety . The crystal structures of various thiadiazole derivatives have revealed the importance of noncovalent interactions such as hydrogen bonding and π-π stacking in determining their solid-state properties . These analyses provide insights into the stability, solubility, and potential intermolecular interactions of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 5-Phenyl-1,3,4-thiadiazole-2-amine, a related compound, has been used in synthesizing a series of heterocyclic azo dyes. These dyes were characterized by various techniques and screened for biological activity (Kumar et al., 2013).

Biological Activities

- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities compared to the cisplatin control (Sekhar et al., 2019).

Metal Complexes

- New metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been synthesized and characterized. These complexes involved various metals and were analyzed using different spectroscopic methods (Al-Amiery et al., 2009).

Spectral, X-ray, and DFT Studies

- Spectral, X-ray, and density functional theory (DFT) studies were conducted on various 1,3,4-thiadiazole derivatives, providing insights into their molecular structures and stabilities (Dani et al., 2013).

Antiproliferative-Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective ability and strong antimicrobial activity. One particular compound showed cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).

Noncovalent Interactions Analysis

- Analysis of noncovalent interactions in N-substituted 1,3,4-thiadiazole derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approach revealed insights into molecular interactions and stability (El-Emam et al., 2020).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve studying its effects on cells or organisms, and determining appropriate safety precautions.

Zukünftige Richtungen

This would involve suggesting further studies that could be conducted on the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action.

Please note that this is a general approach and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies would be necessary.

Eigenschaften

IUPAC Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-20-14-11-7-6-10-13(14)15-18-19-16(21-15)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWKOLOLANCROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)